![molecular formula C10H18N2O2 B7967427 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone](/img/structure/B7967427.png)
1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Oxa-4,8-diazaspiro[55]undecan-8-yl)ethanone is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may employ large-scale reactors and optimized reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone can be compared with other spirocyclic compounds, such as:
1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl derivatives: These compounds share a similar spirocyclic structure but differ in their functional groups and substituents.
Spirooxindoles: These compounds also feature a spiro linkage but have an indole moiety instead of the diazaspiro framework.
Spiroketals: These compounds contain a spiro linkage with a ketal functional group. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(13)12-5-2-3-10(8-12)7-11-4-6-14-10/h11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOEMIZNUEUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2(C1)CNCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
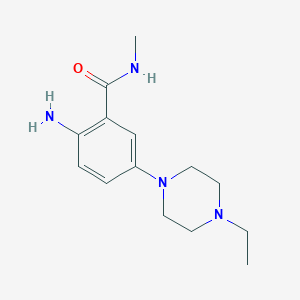
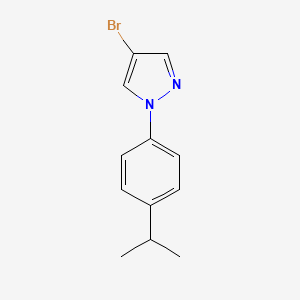
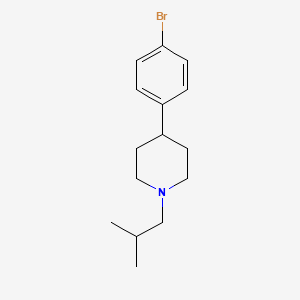
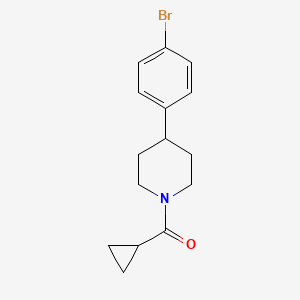
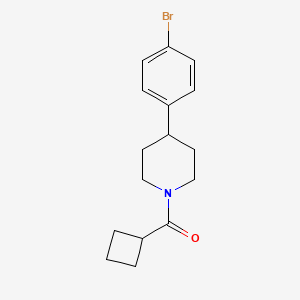
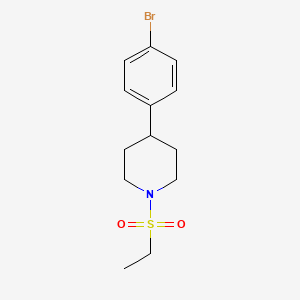
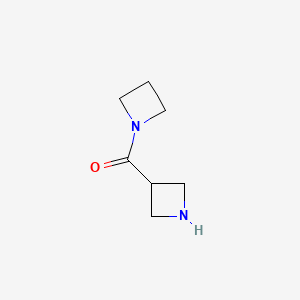
![3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7967406.png)
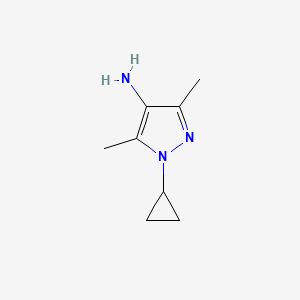
![1-(2-Methoxyethyl)-1,7-diazaspiro[4.5]decane](/img/structure/B7967419.png)
![1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967426.png)
![N-Methyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7967435.png)
![1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B7967439.png)
![8-(2-Methoxyethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B7967450.png)
